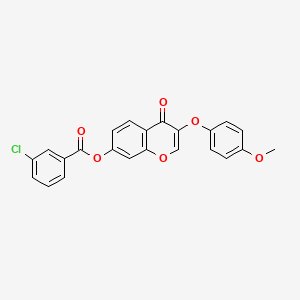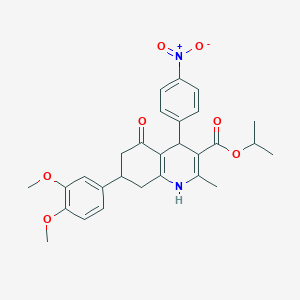
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with a methoxyphenoxy group and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 4-methoxyphenol reacts with an appropriate leaving group on the chromenone core.
Esterification with 3-chlorobenzoic Acid: The final step involves the esterification of the hydroxyl group on the chromenone core with 3-chlorobenzoic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the chlorobenzoate ester can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate.
Reduction: Formation of 3-(4-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 3-chlorobenzoate.
Substitution: Formation of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-substituted benzoate.
Scientific Research Applications
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it could inhibit the activity of certain kinases or transcription factors, leading to reduced cell growth and increased cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate
- 3-(4-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 3-chlorobenzoate
- 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-fluorobenzoate
Uniqueness
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate is unique due to the specific combination of functional groups and the presence of both a methoxyphenoxy group and a chlorobenzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H15ClO6 |
|---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 3-chlorobenzoate |
InChI |
InChI=1S/C23H15ClO6/c1-27-16-5-7-17(8-6-16)29-21-13-28-20-12-18(9-10-19(20)22(21)25)30-23(26)14-3-2-4-15(24)11-14/h2-13H,1H3 |
InChI Key |
JOHVIKRMKJHJFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide](/img/structure/B11632432.png)
![2-[benzyl(methyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632440.png)
![Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11632444.png)
![4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid](/img/structure/B11632452.png)
![(5Z)-1-acetyl-5-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11632458.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11632491.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632492.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11632494.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632499.png)
![1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1, 2-dithioleno[5,4-c]quinoline](/img/structure/B11632502.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11632505.png)
![3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11632525.png)
![5-hexylsulfanyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11632528.png)
